molecular formula C28H37BrN4O2S B443932 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE

1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B443932
M. Wt: 573.6g/mol
InChI Key: GLDYRXLFSUFMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes adamantyl, aminocarbonyl, and benzothienyl groups

Properties

Molecular Formula

C28H37BrN4O2S

Molecular Weight

573.6g/mol

IUPAC Name

1-(1-adamantyl)-4-bromo-N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C28H37BrN4O2S/c1-4-27(2,3)18-5-6-19-21(10-18)36-26(22(19)24(30)34)31-25(35)23-20(29)14-33(32-23)28-11-15-7-16(12-28)9-17(8-15)13-28/h14-18H,4-13H2,1-3H3,(H2,30,34)(H,31,35)

InChI Key

GLDYRXLFSUFMHA-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the adamantyl and benzothienyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. For example, the use of Grignard reagents and nickel catalysts can be employed in the synthesis process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 1-(1-ADAMANTYL)-N-[3-(AMINOCARBONYL)-6-(1,1-DIMETHYLPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE include:

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